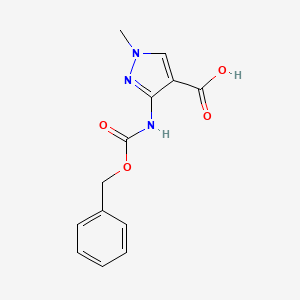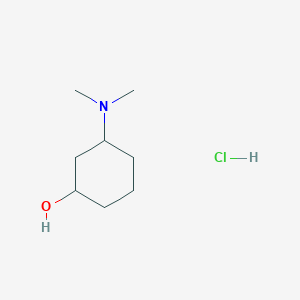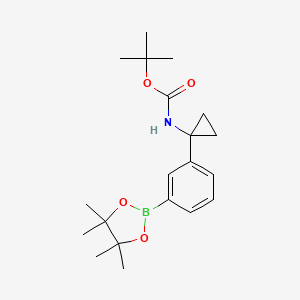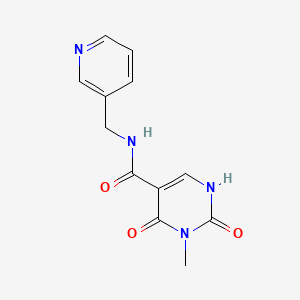![molecular formula C21H17ClF3N5S B2577395 3-clorobencil 4-etil-5-[1-fenil-5-(trifluorometil)-1H-pirazol-4-il]-4H-1,2,4-triazol-3-il sulfuro CAS No. 957014-52-7](/img/structure/B2577395.png)
3-clorobencil 4-etil-5-[1-fenil-5-(trifluorometil)-1H-pirazol-4-il]-4H-1,2,4-triazol-3-il sulfuro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is a useful research compound. Its molecular formula is C21H17ClF3N5S and its molecular weight is 463.91. The purity is usually 95%.
BenchChem offers high-quality 3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
3-clorobencil 4-etil-5-[1-fenil-5-(trifluorometil)-1H-pirazol-4-il]-4H-1,2,4-triazol-3-il sulfuro3\text{-clorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide}3-clorobencil 4-etil-5-[1-fenil-5-(trifluorometil)-1H-pirazol-4-il]-4H-1,2,4-triazol-3-il sulfuro
, presenta una estructura compleja que sugiere una variedad de posibles aplicaciones en la investigación científica. A continuación, se presenta un análisis exhaustivo de sus aplicaciones únicas en diferentes campos:Química Medicinal: Agentes Antimicrobianos
Los grupos triazol y pirazol dentro del compuesto son conocidos por sus propiedades antimicrobianas . Este compuesto podría sintetizarse y probarse su eficacia contra una gama de patógenos bacterianos y fúngicos. Su potencial como agente antimicrobiano de amplio espectro lo convierte en un candidato valioso para el desarrollo de fármacos en química medicinal.
Síntesis Orgánica: Bloques de Construcción
Dados sus componentes de sulfuro bencílico y triazol, este compuesto podría servir como un bloque de construcción versátil en la síntesis orgánica . Puede sufrir varias reacciones, como sustitución nucleofílica o adición, para crear una gran cantidad de nuevos compuestos con aplicaciones potenciales en ciencia de materiales o investigación farmacéutica adicional.
Ciencia de Materiales: Polímeros Conductores
La presencia de una estructura similar al tiofeno sugiere que este compuesto podría utilizarse en la síntesis de polímeros conductores . Estos polímeros tienen aplicaciones en la creación de recubrimientos antiestáticos, OLED y otros materiales electrónicos.
Farmacología: Actividad Antituberculosa
Los compuestos con anillos de pirazol y triazol se han investigado por su actividad antituberculosa . Este compuesto podría ser una molécula principal en la búsqueda de nuevos tratamientos contra la tuberculosis, especialmente dado el aumento de cepas multirresistentes de Mycobacterium tuberculosis.
Investigación del Cáncer: Agentes Antiproliferativos
La complejidad estructural del compuesto y la presencia de un grupo trifluorometil pueden indicar una posible actividad antiproliferativa . Se podría estudiar su capacidad para inhibir el crecimiento de células cancerosas, contribuyendo al desarrollo de nuevos agentes quimioterapéuticos.
Bioquímica: Inhibición Enzimática
Los derivados de triazol son conocidos por actuar como inhibidores enzimáticos . Este compuesto podría explorarse por su capacidad para inhibir enzimas específicas involucradas en las vías de las enfermedades, ofreciendo un nuevo enfoque para tratar varios trastornos metabólicos.
Neurofarmacología: Fármacos Activos en el SNC
Los grupos fenilo y pirazolílico en el compuesto son comunes en fármacos activos en el sistema nervioso central (SNC) . La investigación podría dirigirse hacia la evaluación de su potencial como sedante, ansiolítico o anticonvulsivo.
Química Agrícola: Pesticidas
Por último, las características estructurales del compuesto son similares a las que se encuentran en ciertos pesticidas . Se podría desarrollar en una nueva clase de pesticidas con mayor eficacia y menor impacto ambiental.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5S/c1-2-29-19(27-28-20(29)31-13-14-7-6-8-15(22)11-14)17-12-26-30(18(17)21(23,24)25)16-9-4-3-5-10-16/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWBFDBGAKUTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=C(N(N=C3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2577314.png)
![4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2577315.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2577321.png)
![tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B2577323.png)
![benzyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2577324.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)
![N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2577327.png)

![4-{[(3,4-dichlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2577331.png)
![3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2577332.png)

![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)
